molecular formula C9H13N3O2S B2910479 N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide CAS No. 1252533-86-0

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide

Cat. No.: B2910479
CAS No.: 1252533-86-0
M. Wt: 227.28
InChI Key: VISCEWOYYMVEGD-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide is a sophisticated organic compound featuring a molecular framework that incorporates both thiazole and acetamide functional groups, making it particularly valuable for medicinal chemistry and pharmaceutical research. This compound belongs to the class of acetamide derivatives that have demonstrated significant potential in biochemical research, particularly in the investigation of metabolic disorders including diabetes mellitus, obesity, and dyslipidemia . The presence of the 4-methyl-1,3-thiazol-5-yl moiety is structurally significant, as thiazole-containing compounds frequently exhibit enhanced biological activity and have been investigated as potential glucokinase activators for regulating glucose metabolism . The molecular structure combines electron-rich heterocyclic components with amide linkage features that may influence bioavailability and target binding affinity. Researchers are exploring this compound's potential applications across multiple domains, including as a key intermediate in the synthesis of more complex therapeutic candidates, particularly those targeting metabolic pathways . Its mechanism of action may involve interactions with enzymatic systems responsible for glucose metabolism, though specific target validation studies are ongoing within the research community. The compound is provided exclusively for research purposes in laboratory settings and is strictly classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper ventilation systems.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-6-8(15-5-11-6)9(14)10-4-7(13)12(2)3/h5H,4H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISCEWOYYMVEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide typically involves the following steps:

  • Formation of 4-methyl-1,3-thiazole-5-carboxylic acid: : This can be achieved by reacting appropriate precursors such as thiourea and chloroacetic acid under acidic conditions.

  • Activation of the carboxylic acid: : The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.

  • Amide formation: : The activated acid chloride is then reacted with N,N-dimethylglycine to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the thiazole ring or the amide group.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Thiazolidines or other reduced derivatives.

  • Substitution: : Substituted thiazoles or amides.

Scientific Research Applications

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: has several scientific research applications:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections, inflammation, and cancer.

  • Biology: : The compound can serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Agriculture: : It may be used in the development of new pesticides or herbicides.

  • Material Science: : The compound's properties can be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.

Comparison with Similar Compounds

N-[5-(4-Hydroxyphenyl)-1,3-Thiazol-2-yl]Acetamide ()

  • Structure : Features a hydroxyphenyl group at the 5-position of the thiazole ring.
  • Key Differences: The hydroxyl group increases polarity (PSA: 234.27 g/mol vs. target compound’s likely higher lipophilicity) .

Compound 9c ()

  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
  • Additional benzodiazole and triazole moieties increase molecular weight and complexity, likely reducing metabolic stability compared to the simpler thiazole-formamido scaffold of the target compound .

Analogues with Alternate Heterocyclic Cores

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide ()

  • Structure : Contains a dihydrothiadiazole ring instead of thiazole.
  • Fluorophenyl substitution enhances electronegativity, which may improve bioavailability compared to methyl-substituted thiazoles . Crystal data (monoclinic P21/c, V = 1333.11 ų) suggest distinct packing efficiencies compared to the target compound, influencing solid-state stability .

ZINC C13637710 ()

  • Structure : 2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide.
  • Key Differences: Incorporates a dihydrothiazolone ring with a carbamimidamido group, introducing both hydrogen-bond donors and acceptors. Methoxyphenyl group provides moderate lipophilicity (LogP ~3.0), comparable to the target compound’s dimethyl and methylthiazole groups .

Pharmacological and Physicochemical Comparisons

Anti-Exudative Activity ()

  • Reference Compound : Diclofenac sodium (8 mg/kg).
  • Findings : Acetamides with triazole-furan substituents (e.g., compounds 3.1–3.21) showed comparable anti-exudative activity to diclofenac.
  • Implications : The target compound’s thiazole-formamido scaffold may exhibit similar efficacy, but structural differences (e.g., lack of triazole) could modulate potency or mechanism .

Spectral and Crystallographic Data

  • NMR and IR () : Compounds like 9a–9e were validated via ¹H/¹³C NMR and IR, confirming acetamide and thiazole linkages. The target compound likely shares analogous spectral signatures, with shifts influenced by methyl vs. aryl substituents .
  • Crystallography () : Thiadiazole derivatives (e.g., ) exhibit defined hydrogen-bond networks (N–H···O), whereas the target compound’s dimethyl groups may favor hydrophobic interactions in crystal lattices .

Computational and Docking Studies

  • Molecular Docking () : Compounds 9c, 9g, and 9m showed distinct binding poses with enzymes (e.g., α-glucosidase), attributed to aryl-thiazole interactions. The target compound’s 4-methylthiazole group may enhance steric complementarity in similar active sites .
  • Quantum Computational Methods () : Studies on related imidazo[1,2-a]pyridine acetamides highlighted the role of methyl groups in optimizing electronic properties (e.g., dipole moments) for target engagement .

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